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Compound of Interest

Compound Name: Anticancer agent 160

Cat. No.: B12388173

The term "Anticancer agent 160" is associated with at least three distinct investigational
compounds, creating a potential for ambiguity in research and development. This technical
guide aims to delineate these entities and provide a comprehensive overview of the most
prominently documented of the three: AMG 160, a bispecific T-cell engager (BIiTE) therapy. The
other compounds, a phenalenone derivative and a natural product from Parthenium
hysterophorus, are also briefly described to aid in their differentiation.

Differentiating the "Anticancer Agent 160"
Compounds
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Designation Description Key Characteristics

Targets Prostate-Specific
Membrane Antigen (PSMA) on

A half-life extended, bispecific
tumor cells and CD3 on T-

AMG 160 T-cell engager (BiTE) immuno- ]
cells. Investigated for

oncology therapy. ] ] ]
metastatic castration-resistant

prostate cancer (nCRPC).

Molecular Formula:
C21H3003, Molecular Weight:
330.46.[1]

Antitumor agent-160 A derivative of the antifungal

(compound Ia) agent phenalenone.

A natural product derived from Exhibits cytotoxicity against

Anticancer agent 160 ) ]
the plant Parthenium HCT-116 cells with an IC50 of

(Compound 6)
hysterophorus. 5.0 uM.[2]

Due to the extensive publicly available data, this guide will focus on AMG 160.

In-Depth Technical Guide: AMG 160

AMG 160 is a promising investigational antibody construct designed to redirect the patient's
own T-cells to attack and eliminate cancer cells expressing Prostate-Specific Membrane
Antigen (PSMA). This bispecific approach offers a novel immunotherapeutic strategy for
cancers where PSMA is highly expressed, most notably in metastatic castration-resistant
prostate cancer (NCRPC).

Chemical Structure and Properties of AMG 160

As a BiTE molecule, AMG 160 is a recombinant protein construct, not a small molecule with a
defined chemical formula. It consists of two single-chain variable fragments (scFvs) connected
by a flexible linker. One scFv binds to PSMA on prostate cancer cells, while the other binds to
the CD3 epsilon subunit of the T-cell receptor complex on T-cells. To extend its serum half-life,
the BiTE molecule is fused to an Fc domain. This "half-life extended" (HLE) feature allows for

less frequent dosing.[3]

Table 1: Physicochemical and Pharmacokinetic Properties of AMG 160

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.medchemexpress.com/antitumor-agent-160.html
https://www.medchemexpress.com/anticancer-agent-160.html
https://ascopubs.org/doi/10.1200/JCO.2019.37.7_suppl.301
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Prostate-Specific Membrane
Target 1 ] [3]
Antigen (PSMA)

Cluster of Differentiation 3
Target 2 [3]
(CD3) on T-cells

] ] T-cell redirection and activation
Mechanism of Action ] )
leading to tumor cell lysis

Half-maximal Lysis (in vitro) 6-42 pmol/L

Half-life in Non-Human _
) Approximately one week
Primates

Clinical Trial Identifier NCT03792841

Mechanism of Action: A Signaling Pathway Perspective

AMG 160's mechanism of action is centered on creating a cytolytic synapse between a T-cell
and a PSMA-expressing tumor cell. This process bypasses the need for traditional T-cell
activation through peptide antigen presentation by major histocompatibility complexes (MHC).
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Caption: Mechanism of action of AMG 160, a BiTE molecule.
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The binding of AMG 160 to both PSMA and CD3 brings the T-cell into close proximity with the
tumor cell. This engagement activates the T-cell, leading to the release of cytotoxic granules
containing perforin and granzymes. Perforin forms pores in the tumor cell membrane, allowing
granzymes to enter and initiate apoptosis, or programmed cell death.

Preclinical Efficacy of AMG 160

Extensive preclinical studies have demonstrated the potent antitumor activity of AMG 160 both
in vitro and in vivo.

Table 2: In Vitro and In Vivo Efficacy of AMG 160

Parameter Cell Line /| Model Result Source

] o PSMA-expressing
In Vitro Cytotoxicity 6-42 pmol/L for half-
prostate cancer cell _ _
(EC50) i maximal lysis
ines

Regression of

In Vivo Tumor 22Rv-1 mCRPC established tumors
Regression xenograft model with weekly 0.2 mg/kg
dosing

Enhanced antitumor
o CTG-2428 xenograft activity when
Combination Therapy ) ) ]
model combined with an anti-

PD-1 antibody

Experimental Protocols

The preclinical evaluation of AMG 160 involved a range of standard and specialized assays to
characterize its activity and safety.

1. In Vitro T-cell Mediated Cytotoxicity Assay

o Objective: To determine the potency of AMG 160 in inducing T-cell-mediated killing of PSMA-
expressing cancer cells.

o Methodology:
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o PSMA-positive target cancer cells (e.g., 22Rv-1) are seeded in a 96-well plate.
o Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

o Increasing concentrations of AMG 160 are added to the co-culture of target cells and T-
cells.

o The plate is incubated for a specified period (e.g., 48 hours).

o Cell viability is assessed using a colorimetric assay (e.g., MTT) or by measuring the
release of lactate dehydrogenase (LDH) from lysed cells.

o The half-maximal effective concentration (EC50) is calculated from the dose-response

curve.
. In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of AMG 160 in a living organism.
Methodology:

o Immunocompromised mice (e.g., NSG mice) are subcutaneously or orthotopically
implanted with human prostate cancer cells (e.g., 22Rv-1).

o Tumors are allowed to grow to a specified size.
o Human T-cells are administered to the mice.

o Mice are treated with AMG 160 or a control antibody at specified doses and schedules
(e.g., weekly intravenous injections).

o Tumor volume is measured regularly using calipers.

o At the end of the study, tumors may be excised for histological or biomarker analysis.
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In Vitro Evaluation
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Caption: Preclinical evaluation workflow for AMG 160.
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Conclusion

AMG 160 represents a promising immunotherapeutic agent for the treatment of PSMA-
expressing cancers, particularly metastatic castration-resistant prostate cancer. Its bispecific
design allows for potent and specific T-cell-mediated killing of tumor cells. The preclinical data
strongly support its continued clinical development, with ongoing studies aimed at determining
its safety and efficacy in patients. The distinction between AMG 160 and other compounds also
referred to as "Anticancer agent 160" is crucial for the accurate interpretation of scientific and
clinical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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